ethyl 6-[4-(1H-indazole-7-carbonyl)-1,4-diazepan-1-yl]pyridine-3-carboxylate
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Overview
Description
Ethyl 6-[4-(1H-indazole-7-carbonyl)-1,4-diazepan-1-yl]pyridine-3-carboxylate is a complex organic compound featuring a pyridine ring, an indazole moiety, and a diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-[4-(1H-indazole-7-carbonyl)-1,4-diazepan-1-yl]pyridine-3-carboxylate typically involves multi-step organic synthesis. A common route includes the following steps:
Formation of the Indazole Moiety: The indazole ring can be synthesized via the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Diazepane Ring Formation: The diazepane ring is often constructed through cyclization reactions involving diamines and dihalides or through reductive amination processes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-[4-(1H-indazole-7-carbonyl)-1,4-diazepan-1-yl]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethylformamide (DMF).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders or cancer.
Biological Studies: The compound can serve as a probe to study biological pathways involving indazole and pyridine derivatives.
Industrial Applications: It may be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 6-[4-(1H-indazole-7-carbonyl)-1,4-diazepan-1-yl]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole moiety is known to interact with various biological targets, potentially inhibiting enzymes or modulating receptor activity. The diazepane ring may enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate: Shares the indazole core but lacks the diazepane and pyridine rings.
Pyridine-3-carboxylate derivatives: These compounds have similar pyridine structures but differ in their functional groups and additional ring systems.
Uniqueness
Ethyl 6-[4-(1H-indazole-7-carbonyl)-1,4-diazepan-1-yl]pyridine-3-carboxylate is unique due to its combination of an indazole moiety, a diazepane ring, and a pyridine carboxylate group. This unique structure may confer distinct biological activities and pharmacological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
ethyl 6-[4-(1H-indazole-7-carbonyl)-1,4-diazepan-1-yl]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c1-2-29-21(28)16-7-8-18(22-13-16)25-9-4-10-26(12-11-25)20(27)17-6-3-5-15-14-23-24-19(15)17/h3,5-8,13-14H,2,4,9-12H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXFGOZRCJUTSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)N2CCCN(CC2)C(=O)C3=CC=CC4=C3NN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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